acetic acid;(NE)-N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine
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Overview
Description
Acetic acid;(NE)-N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine is a compound that combines the properties of acetic acid and hydroxylamine derivatives. Acetic acid is a simple carboxylic acid known for its role in vinegar, while hydroxylamine derivatives are known for their applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(NE)-N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine typically involves the reaction of acetic acid with hydroxylamine derivatives under controlled conditions. One common method involves the use of hydroxylamine hydrochloride and acetic acid in a reaction that is catalyzed by an acid, such as hydrochloric acid . The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and ensure high yield and purity. The use of homogeneous synthesis systems can help in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(NE)-N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetic acid;(NE)-N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of acetic acid;(NE)-N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the target molecule. The hydroxylamine moiety can form stable complexes with metal ions, influencing various catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: A simpler derivative with similar reactivity but different applications.
Acetohydroxamic acid: Another hydroxylamine derivative with applications in medicine and industry.
Cyclohexanone oxime: A related compound used in the production of caprolactam and nylon.
Uniqueness
Acetic acid;(NE)-N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine is unique due to its combined properties of acetic acid and hydroxylamine derivatives, making it versatile in various chemical and industrial applications. Its ability to undergo multiple types of reactions and form stable complexes with metal ions sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H16N2O4 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
acetic acid;(NE)-N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C6H12N2O2.C2H4O2/c9-7-5-3-1-2-4-6(5)8-10;1-2(3)4/h5,7,9-10H,1-4H2;1H3,(H,3,4)/b8-6+; |
InChI Key |
RWPYLBIFODZUGF-WVLIHFOGSA-N |
Isomeric SMILES |
CC(=O)O.C1CC/C(=N\O)/C(C1)NO |
Canonical SMILES |
CC(=O)O.C1CCC(=NO)C(C1)NO |
Origin of Product |
United States |
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